molecular formula C8H17NO2 B3285680 Ethyl 3-amino-4-methylpentanoate CAS No. 80914-30-3

Ethyl 3-amino-4-methylpentanoate

Cat. No.: B3285680
CAS No.: 80914-30-3
M. Wt: 159.23 g/mol
InChI Key: UEXXWHOBPJEQJJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylpentanoate (C₈H₁₇NO₂) is a branched-chain amino ester with a molecular weight of 159.23 g/mol. Its hydrochloride salt (C₈H₁₈ClNO₂) has a molecular weight of 195.69 g/mol . This compound is notable for its chiral center at the 3-amino position, making it relevant in asymmetric synthesis and pharmaceutical applications. It serves as a precursor for β-amino acids like β-leucine, which are critical in peptide drug development .

Properties

IUPAC Name

ethyl 3-amino-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXWHOBPJEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80914-30-3
Record name Ethyl 3-amino-4-methylpentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Ethyl 3-amino-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter release by binding to synaptic vesicle proteins, thereby influencing neuronal activity. This modulation can have various effects, including anticonvulsant properties, which are of particular interest in the treatment of epilepsy.

Comparison with Similar Compounds

Key Structural and Molecular Differences

The table below highlights critical differences between Ethyl 3-amino-4-methylpentanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₈H₁₇NO₂ 159.23 Ethyl ester, amino, methyl Chiral, moderate polarity, HCl salt stable
This compound HCl C₈H₁₈ClNO₂ 195.69 HCl salt, ethyl ester Enhanced solubility, storage at 2–8°C
Ethyl 3-amino-5-methylhexanoate HCl C₉H₂₀ClNO₂ 209.71 Hexanoate chain, methyl Increased lipophilicity, steric hindrance
t-Butyl (S)-3-amino-4-methylpentanoate C₁₀H₂₁NO₂ 187.28 t-Butyl ester Higher hydrolytic stability, chiral purity
Ethyl 4-methylpentanoate C₈H₁₄O₂ 144.21 Ethyl ester, no amino group Non-polar, flammable (H226)

Research Findings and Practical Considerations

  • Alternatives like the t-butyl or hexanoate derivatives may be more viable.
  • Chiral Purity : The (S)-enantiomer of the t-butyl analog is prioritized in asymmetric catalysis for high enantiomeric excess (>99% ee) .

Biological Activity

Ethyl 3-amino-4-methylpentanoate is a beta-amino acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_{8}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : Approximately 159.23 g/mol
  • Chirality : The compound features a chiral center at the third carbon atom, making it optically active.

This compound is believed to modulate neurotransmitter release by binding to synaptic vesicle proteins, thereby influencing neuronal activity. This modulation can lead to various effects, including potential anticonvulsant properties, which are particularly relevant for treating epilepsy. The compound may also act as a substrate for enzymes involved in amino acid metabolism, influencing cellular processes and signaling pathways.

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects. Its structural similarity to other amino acids involved in neurotransmission suggests that it could play a role in modulating neurotransmitter systems. Studies suggest its potential as a modulator of neurotransmitter receptors, although comprehensive research is still needed to fully understand its mechanisms and applications in pharmacology .

Anticonvulsant Properties

The compound's ability to influence neuronal activity positions it as a candidate for further investigation into its anticonvulsant properties. Initial studies indicate that it may help in managing seizure disorders by stabilizing neuronal excitability.

Research Findings and Case Studies

  • Study on Neurotransmitter Modulation :
    • A study demonstrated that this compound could enhance GABAergic transmission, which is crucial for inhibitory signaling in the brain. This effect was linked to the compound's ability to increase the release of GABA from presynaptic neurons.
  • Comparison with Similar Compounds :
    • This compound was compared with other beta-amino acids such as Ethyl 2-(aminomethyl)-3-ethylpentanoate and Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate. While these compounds share structural similarities, this compound exhibited distinct biological activities, particularly in modulating neurotransmitter systems.

Applications in Scientific Research

This compound has several applications across different fields:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its effects on cellular processes and enzyme interactions.
  • Medicine : Explored for therapeutic effects, particularly in neurological disorders.
  • Industry : Employed in the production of pharmaceuticals and specialty chemicals.

Comparison Table of Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureNeurotransmitter modulation, potential anticonvulsant
Ethyl 2-(aminomethyl)-3-ethylpentanoateStructureSimilar structure but different substitution patterns
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoateStructureContains an additional aromatic ring, differing chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-methylpentanoate
Reactant of Route 2
Ethyl 3-amino-4-methylpentanoate

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